REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1O.[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:18](=[O:21])([O-])[O-].[K+].[K+].CN(C)C=O>CCOCC.CCCCC>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([O:6][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][C:3]=1[O:21][CH2:18][C:2]1[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.397 mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
0.8 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
2.4 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 75.0 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
WASH
|
Details
|
The organic phase is washed with three 500 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of water, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil is rapidly chromatographed on 400 g
|
Type
|
WASH
|
Details
|
of silica gel eluted with 20% ether-pentane
|
Type
|
CUSTOM
|
Details
|
to yield 80 g
|
Type
|
CUSTOM
|
Details
|
The chromatographed oil is crystallized from pentane at 0° C.
|
Type
|
CUSTOM
|
Details
|
to yield 45.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |